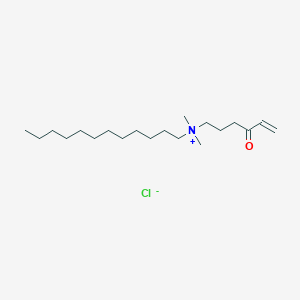
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound features a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium head, making it an effective surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react N,N-dimethyldodecylamine with 4-oxohex-5-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium oxide, while reduction could produce N,N-Dimethyl-N-(4-hydroxyhex-5-en-1-yl)dodecan-1-aminium chloride.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a disinfectant and antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride primarily involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This makes it effective as an antimicrobial agent. Additionally, the quaternary ammonium group can interact with negatively charged components of microbial cell walls, further enhancing its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)octan-1-aminium chloride
- N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)hexan-1-aminium chloride
- N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)butan-1-aminium chloride
Uniqueness
N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride stands out due to its longer hydrophobic chain, which enhances its surfactant properties and antimicrobial efficacy. The presence of the 4-oxohex-5-en-1-yl group also provides unique chemical reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
666861-60-5 |
|---|---|
Molekularformel |
C20H40ClNO |
Molekulargewicht |
346.0 g/mol |
IUPAC-Name |
dodecyl-dimethyl-(4-oxohex-5-enyl)azanium;chloride |
InChI |
InChI=1S/C20H40NO.ClH/c1-5-7-8-9-10-11-12-13-14-15-18-21(3,4)19-16-17-20(22)6-2;/h6H,2,5,7-19H2,1,3-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HTDXNDJTKGQYMZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCC(=O)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


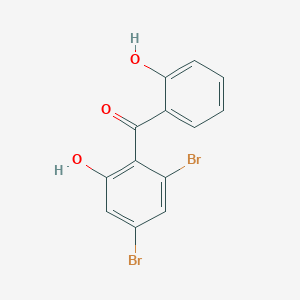
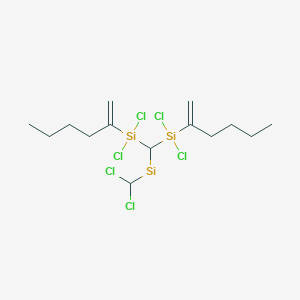
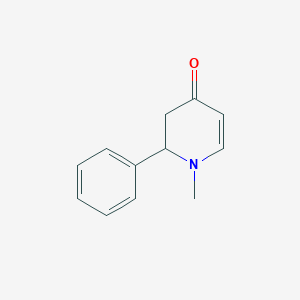
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)

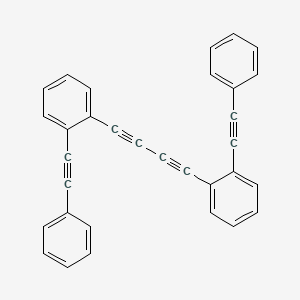
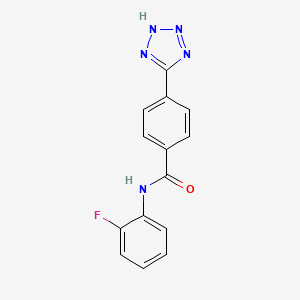
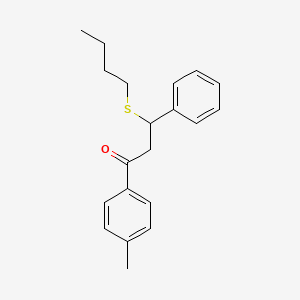
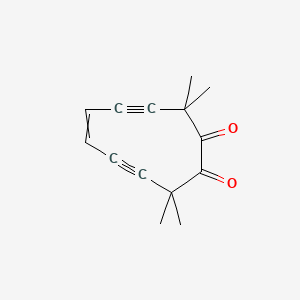

![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
